molecular formula C20H14BrNO3S B5915545 (5E)-5-[4-(benzyloxy)-3-bromobenzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

(5E)-5-[4-(benzyloxy)-3-bromobenzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B5915545
M. Wt: 428.3 g/mol
InChI Key: ABCPOTKOWAIJJU-LDADJPATSA-N
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Description

(5E)-5-[4-(benzyloxy)-3-bromobenzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound. It belongs to the class of thiazolidinediones, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes a thiazolidine-2,4-dione core, a benzyloxy group, and a bromobenzylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(benzyloxy)-3-bromobenzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione typically involves multiple steps:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting a suitable thioamide with chloroacetic acid under basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.

    Bromination: The bromobenzylidene moiety can be synthesized by brominating the corresponding benzylidene derivative using bromine or a brominating agent.

    Final Coupling: The final step involves coupling the bromobenzylidene derivative with the thiazolidine-2,4-dione core under appropriate conditions, such as using a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-yn-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the bromobenzylidene moiety, potentially converting it to a benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazolidinediones.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[4-(benzyloxy)-3-bromobenzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of thiazolidinediones on cellular processes. It may serve as a probe to investigate the role of specific molecular targets in various biological pathways.

Medicine

In medicine, thiazolidinediones are known for their potential therapeutic applications, particularly in the treatment of diabetes and other metabolic disorders. This compound could be explored for its potential as a drug candidate or as a lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(benzyloxy)-3-bromobenzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. Thiazolidinediones are known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating gene expression related to glucose and lipid metabolism. The compound may also interact with other signaling pathways, influencing cellular processes such as inflammation and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used in the treatment of diabetes.

    Pioglitazone: A thiazolidinedione with similar therapeutic applications.

    Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness

(5E)-5-[4-(benzyloxy)-3-bromobenzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, such as the benzyloxy and bromobenzylidene groups. These features may confer distinct biological activities and chemical reactivity compared to other thiazolidinediones.

Properties

IUPAC Name

(5E)-5-[(3-bromo-4-phenylmethoxyphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrNO3S/c1-2-10-22-19(23)18(26-20(22)24)12-15-8-9-17(16(21)11-15)25-13-14-6-4-3-5-7-14/h1,3-9,11-12H,10,13H2/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCPOTKOWAIJJU-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)Br)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC=CC=C3)Br)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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